molecular formula C25H28N4O3 B3013200 N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251601-72-5

N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B3013200
CAS No.: 1251601-72-5
M. Wt: 432.524
InChI Key: RQRXCRJNFSSUBC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-31-21-10-6-20(7-11-21)28-24(30)19-4-8-22(9-5-19)32-25-23(26-14-15-27-25)29-16-12-18(2)13-17-29/h4-11,14-15,18H,3,12-13,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRXCRJNFSSUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{20}H_{26}N_{2}O_{3}

This structure features an ethoxyphenyl group, a piperidine derivative, and a pyrazine moiety, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical targets:

  • Receptor Binding : The piperidine and pyrazine components suggest potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular signaling, leading to altered physiological responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, which include compounds structurally related to this compound. These derivatives have shown promising inhibitory activity against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
MDA-MB-2318.3Inhibition of cell proliferation
A549 (Lung Cancer)12.0Modulation of EGFR signaling

These findings suggest that the compound may function similarly by inducing apoptosis and inhibiting proliferation in cancer cells.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. The presence of the piperidine ring may contribute to these effects by modulating inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
  • Pain Relief : Animal models indicate that such compounds can alleviate pain responses, potentially through central nervous system pathways.

Study 1: Synergistic Effects with Chemotherapy

A study investigated the synergistic effects of this compound in combination with doxorubicin on breast cancer cell lines. The results indicated a significant reduction in cell viability when used in conjunction with doxorubicin compared to either agent alone, suggesting enhanced therapeutic efficacy.

Study 2: Neuroprotective Properties

Another research effort explored the neuroprotective effects of compounds with similar structures in models of neurodegeneration. These studies demonstrated that such compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

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